molecular formula C11H18N2O5 B1651857 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate CAS No. 1351643-19-0

1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate

Cat. No.: B1651857
CAS No.: 1351643-19-0
M. Wt: 258.27
InChI Key: ICNQROJPRTYIOB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate is a chemical compound that features a cyclopropyl group attached to an ethanone moiety, which is further linked to a piperazine ring The oxalate part of the compound is the oxalic acid salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate typically involves the following steps:

    Formation of the Ethanone Moiety: The initial step involves the formation of the ethanone moiety, which can be achieved through the reaction of cyclopropyl ketone with appropriate reagents.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the ethanone moiety reacts with piperazine under controlled conditions.

    Formation of the Oxalate Salt: The final step involves the reaction of the synthesized 1-Cyclopropyl-2-(piperazin-1-yl)ethanone with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclopropyl carboxylic acids.

    Reduction: Formation of cyclopropyl alcohol derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

    1-Cyclopropyl-2-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of piperazine.

    1-Cyclopropyl-2-(morpholin-1-yl)ethanone: Contains a morpholine ring instead of piperazine.

    1-Cyclopropyl-2-(pyrrolidin-1-yl)ethanone: Features a pyrrolidine ring.

Uniqueness: 1-Cyclopropyl-2-(piperazin-1-yl)ethanone oxalate is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-cyclopropyl-2-piperazin-1-ylethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2H2O4/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;3-1(4)2(5)6/h8,10H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNQROJPRTYIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2CCNCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351643-19-0
Record name Ethanone, 1-cyclopropyl-2-(1-piperazinyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351643-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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